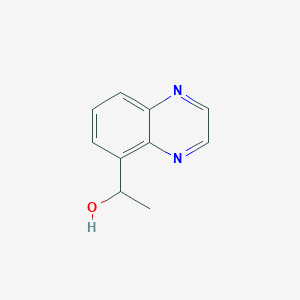
1-(Quinoxalin-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinoxalin-5-yl)ethanol is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds characterized by a fused benzene and pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinoxalin-5-yl)ethanol typically involves the condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds under specific conditions. One common method is the reaction of 2,3-dichloroquinoxaline with ethanol in the presence of a base, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinoxalin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid.
Reduction: Reduction reactions can yield quinoxaline-5-ylmethanol.
Substitution: Substitution reactions with halogens or other electrophiles can produce a range of substituted quinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinoxaline-5-carboxylic acid.
Reduction: Quinoxaline-5-ylmethanol.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Scientific Research Applications
1-(Quinoxalin-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Quinoxaline derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is used in the development of agrochemicals, including insecticides and herbicides
Mechanism of Action
The mechanism of action of 1-(Quinoxalin-5-yl)ethanol involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, quinoxaline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a fused benzene and pyrazine ring.
Quinazoline: A similar nitrogen-containing heterocycle with a benzene and pyrimidine ring.
Cinnoline: Another nitrogen-containing heterocycle with a benzene and pyridazine ring.
Uniqueness: 1-(Quinoxalin-5-yl)ethanol is unique due to its specific substitution at the 5-position of the quinoxaline ring with an ethanol group. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-quinoxalin-5-ylethanol |
InChI |
InChI=1S/C10H10N2O/c1-7(13)8-3-2-4-9-10(8)12-6-5-11-9/h2-7,13H,1H3 |
InChI Key |
FKRZNZYDXFPADP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)N=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


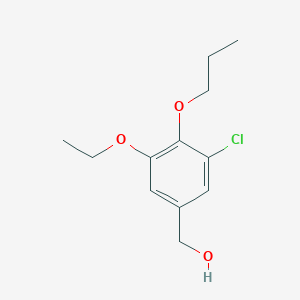
![tert-butyl N-[3-oxo-3-(piperazin-1-yl)propyl]carbamate](/img/structure/B13019479.png)
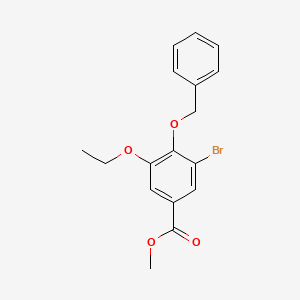
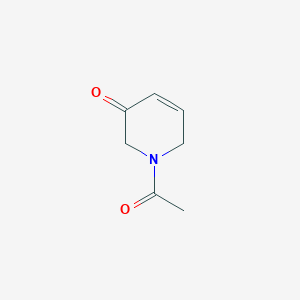
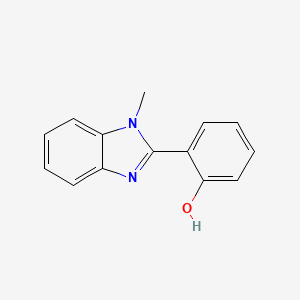
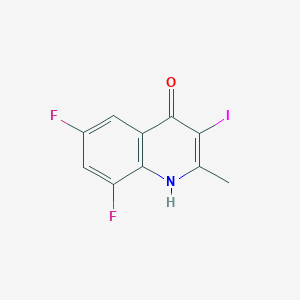
![1,1-Difluoro-3-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13019509.png)
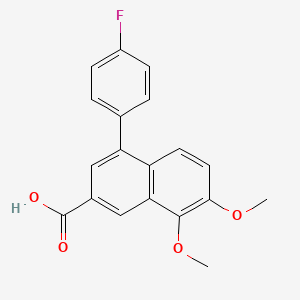
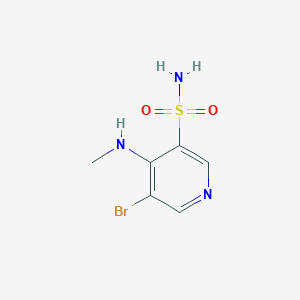
![1,7-Diazaspiro[3.6]decane](/img/structure/B13019519.png)
![tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13019520.png)
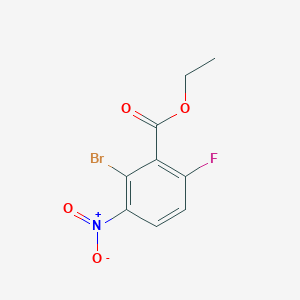
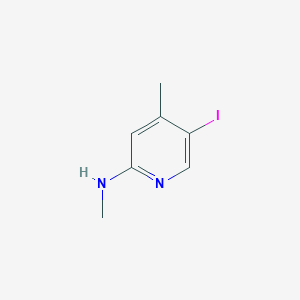
![tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13019545.png)
